molecular formula C5H3ClN4 B13144313 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13144313
M. Wt: 154.56 g/mol
InChI Key: SPQJCDHFYYTHLV-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole and a pyrazine ring, with a chlorine atom attached to the triazole ring. Its unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine: Lacks the chlorine atom, which can significantly alter its chemical and biological properties.

    3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.

    3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine: Contains a methyl group instead of a halogen, leading to different steric and electronic effects.

Uniqueness

The presence of the chlorine atom in 3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine imparts unique reactivity and binding properties compared to its analogs. This makes it particularly valuable in the design of selective inhibitors for specific enzymes and receptors.

Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQJCDHFYYTHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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